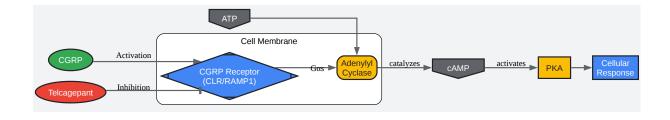


# CGRP Receptor Signaling and Telcagepant's Mechanism of Action

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The binding of the CGRP neuropeptide to its receptor initiates a conformational change, leading to the activation of the associated Gαs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. This second messenger then activates downstream effectors like Protein Kinase A (PKA), leading to various cellular responses. **Telcagepant** acts as an antagonist, occupying the receptor binding site to prevent CGRP-induced signaling.



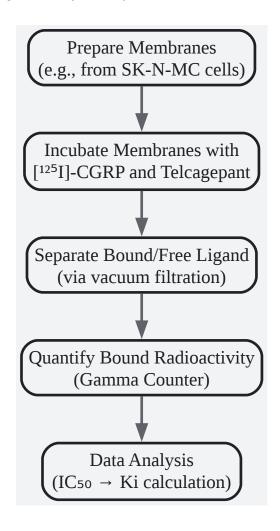
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Caption: CGRP receptor signaling cascade and the inhibitory point of telcagepant.

# **Protocol 1: Competitive Radioligand Binding Assay**



This protocol is designed to determine the binding affinity (Ki) of **telcagepant** for the human CGRP receptor by measuring its ability to displace a radiolabeled CGRP ligand.



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Caption: Workflow for a competitive radioligand binding assay.

# Methodology

- Cell Culture and Membrane Preparation:
  - Culture a cell line endogenously or recombinantly expressing the human CGRP receptor (e.g., SK-N-MC or HEK293 cells) to confluence.
  - Harvest the cells and wash with ice-cold PBS.



- Homogenize the cell pellet in an ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, pH 7.4).
- Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.
- Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
- Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 0.5% BSA, 5 mM MgCl<sub>2</sub>, pH 7.5) and determine the protein concentration via a Bradford or BCA assay.
- Competitive Binding Assay:
  - $\circ$  In a 96-well plate, combine the following in a total volume of 100  $\mu$ L:
    - Cell membranes (e.g., 5-10 μg of protein).
    - A fixed concentration of radiolabeled CGRP (e.g., 50 pM of [1251]-hCGRP).
    - Increasing concentrations of **telcagepant** (e.g., 10<sup>-12</sup> M to 10<sup>-6</sup> M).
  - For determining non-specific binding, use a high concentration of unlabeled CGRP (e.g., 1 μM). For total binding, use a vehicle control instead of telcagepant.
  - Incubate the plate for 2 hours at room temperature with gentle agitation.
- Filtration and Quantification:
  - Rapidly filter the assay mixture through a GF/C glass fiber filter mat pre-soaked in binding buffer using a cell harvester.
  - Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
  - Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.

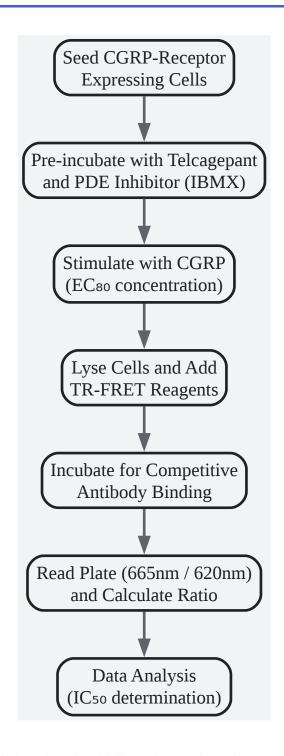


- Plot the percentage of specific binding against the log concentration of **telcagepant**.
- Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC<sub>50</sub> / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

# **Protocol 2: TR-FRET cAMP Accumulation Assay**

This protocol describes a functional assay to quantify the ability of **telcagepant** to inhibit CGRP-stimulated intracellular cAMP production using a homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.





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Caption: Workflow for a TR-FRET based cAMP accumulation assay.

# Methodology

• Cell Preparation:



- Seed HEK293 cells stably expressing the human CGRP receptor in a 384-well, low-volume white plate at a density of 5,000-10,000 cells per well.
- Incubate overnight to allow for cell attachment.
- Compound Treatment and Stimulation:
  - Carefully remove the growth medium from the wells.
  - Add 5 μL of stimulation buffer (e.g., HBSS with 20 mM HEPES) containing a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, to prevent cAMP degradation.
  - Add 5 μL of telcagepant at 4x the final desired concentration (prepared in stimulation buffer with IBMX).
  - Pre-incubate the plate for 30 minutes at room temperature.
  - Add 5  $\mu$ L of human α-CGRP at 4x its EC<sub>80</sub> concentration (the concentration that produces 80% of the maximal cAMP response, determined in a prior experiment).
  - Incubate for 30 minutes at room temperature.
- cAMP Detection (using a commercial TR-FRET kit, e.g., THUNDER™ or LANCE®):
  - The assay is based on the competition between cellular cAMP and a europium (Eu)labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a far-red acceptor fluorophore.
  - $\circ$  Add 5  $\mu$ L of the Eu-labeled cAMP tracer and 5  $\mu$ L of the acceptor-labeled anti-cAMP antibody in lysis buffer to each well.
  - Seal the plate and incubate for 60 minutes at room temperature in the dark.
- Data Acquisition and Analysis:
  - Read the plate on a TR-FRET compatible microplate reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).



- Calculate the 665/620 nm emission ratio. This ratio is inversely proportional to the concentration of cAMP in the cells.
- Plot the emission ratio against the log concentration of **telcagepant**.
- Use a sigmoidal dose-response (variable slope) equation to fit the data and determine the IC<sub>50</sub> value, which represents the concentration of **telcagepant** required to inhibit 50% of the CGRP-stimulated cAMP production.

## **Data Presentation**

Experimental results should be tabulated for clear comparison. The data below are representative examples.

Table 1: Binding Affinity of Telcagepant for the Human CGRP Receptor

Compound	Radioligand	Cell Line	IC50 (nM)	Ki (nM)
Telcagepant	[125]-hCGRP	SK-N-MC	1.15	0.77
CGRP (unlabeled)	[ <sup>125</sup> I]-hCGRP	SK-N-MC	~0.5	~0.3

Table 2: Functional Inhibition of CGRP-Stimulated cAMP Accumulation

Compound	Assay Type	Cell Line	CGRP Concentration	IC50 (nM)
Telcagepant	TR-FRET	HEK293- hCGRPR	0.3 nM (EC <sub>80</sub> )	2.2
Antagonist X	TR-FRET	HEK293- hCGRPR	0.3 nM (EC <sub>80</sub> )	Value

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